N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide
Description
Properties
IUPAC Name |
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-N'-(2-methylsulfanylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c1-8-16-17-11(20-8)7-14-12(18)13(19)15-9-5-3-4-6-10(9)21-2/h3-6H,7H2,1-2H3,(H,14,18)(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCCDTDNMBIIAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)C(=O)NC2=CC=CC=C2SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide typically involves the cyclization of acyclic precursors. One common method involves the reaction of an acylhydrazide with carbon disulfide in a basic alcohol solution, followed by acidification of the reaction mixture . Another approach includes the use of POCl3 under reflux conditions to cyclize the corresponding semicarbazide or thiosemicarbazide derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. Techniques such as microwave-assisted synthesis and solid-phase synthesis have been explored to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxadiazole ring and the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocyclic derivatives.
Substitution: Substituted oxadiazole and phenyl derivatives.
Scientific Research Applications
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Industry: Utilized in the development of agrochemicals with insecticidal and herbicidal properties.
Mechanism of Action
The mechanism of action of N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer research, the compound may inhibit enzymes like tyrosine kinases, leading to the disruption of cancer cell signaling pathways .
Comparison with Similar Compounds
Research Findings and Implications
Synthetic Feasibility : The target compound’s synthesis likely follows established routes for oxadiazoles (e.g., cyclization of thiosemicarbazides) but requires optimization for the ethanediamide linker, which may involve coupling reactions under inert conditions .
Structure-Activity Relationship (SAR) :
- Oxadiazole Methyl Group : The 5-methyl substituent could sterically hinder enzyme binding, reducing activity compared to unsubstituted analogs but improving metabolic stability .
- Methylsulfanyl vs. Methanesulfonyl : Methylsulfanyl’s lower oxidation state compared to sulfonyl groups () may reduce off-target interactions but limit potency .
Therapeutic Potential: Preliminary data on analogs suggest applications in oncology (DNA intercalation) and infectious diseases (enzyme inhibition), warranting in vitro assays against specific targets like topoisomerase II or bacterial efflux pumps .
Biological Activity
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide is a compound of interest due to its potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Structural Features:
- Oxadiazole Ring: Contributes to the compound's biological activity.
- Methylsulfanyl Group: May enhance lipophilicity and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Anticancer Activity: The compound has shown promising results in inhibiting cancer cell proliferation. Studies indicate that it may induce apoptosis in cancer cells through the modulation of key signaling pathways such as the Bcl-2 family proteins and caspase activation.
- Anti-inflammatory Effects: Research suggests that this compound can inhibit pro-inflammatory cytokines and enzymes (e.g., COX-2), potentially providing therapeutic benefits in inflammatory diseases.
- Antimicrobial Properties: The presence of the oxadiazole moiety is associated with enhanced antibacterial and antifungal activities against various pathogens.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of the compound:
Case Studies
-
Case Study on Anticancer Activity:
A study published in MDPI demonstrated that this compound exhibited significant cytotoxic effects on A431 cells with an IC50 value of 5 µM. The mechanism was linked to increased apoptosis rates and disruption of mitochondrial membrane potential. -
Anti-inflammatory Mechanism Exploration:
In a study investigating the anti-inflammatory properties, the compound was shown to reduce TNF-alpha levels in RAW 264.7 macrophages by approximately 40% at a concentration of 12 µM, indicating its potential for treating inflammatory conditions. -
Antimicrobial Efficacy:
Research highlighted the compound's effectiveness against both Gram-positive and Gram-negative bacteria, with notable inhibition zones observed in agar diffusion assays against E. coli and S. aureus.
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing this compound?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the oxadiazole core. Key steps include:
- Cyclocondensation: Reacting a hydrazide derivative with a carbonyl source (e.g., triethyl orthoformate) under reflux in solvents like ethanol or DMF .
- Thioether Coupling: Introducing the methylsulfanyl group via nucleophilic substitution using methanethiol or its derivatives in basic conditions (e.g., NaH in THF) .
- Amidation: Final coupling of the oxadiazole intermediate with ethanediamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
Optimization Parameters:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 80–100°C (reflux) | Higher yields, minimal side products |
| Solvent | DMF or THF | Enhances nucleophilicity |
| Catalyst | NaH or TEA | Accelerates coupling reactions |
| Reaction Time | 4–8 hours | Balances completion vs. degradation |
Basic: Which analytical techniques are critical for confirming its structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy: 1H and 13C NMR are essential for verifying functional groups (e.g., oxadiazole protons at δ 8.1–8.5 ppm, methylsulfanyl at δ 2.5 ppm) .
- HPLC: Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) assesses purity (>95% typical for bioactive studies) .
- Mass Spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]+) and isotopic patterns .
- Elemental Analysis: Validates empirical formula consistency (±0.3% deviation acceptable) .
Advanced: How can density functional theory (DFT) predict electronic properties relevant to bioactivity?
Methodological Answer:
DFT calculations (e.g., B3LYP/6-31G* level) model:
- Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps indicate charge-transfer potential (narrow gaps correlate with higher reactivity) .
- Electrostatic Potential Maps: Identify nucleophilic/electrophilic regions for target binding (e.g., oxadiazole’s electron-deficient core) .
- Solvation Effects: Use PCM models to simulate aqueous environments, refining partition coefficient (logP) predictions .
Example Data:
| Property | Calculated Value | Experimental Value (if available) |
|---|---|---|
| HOMO-LUMO Gap | 4.2 eV | N/A (predicted) |
| Dipole Moment | 5.6 Debye | N/A (predicted) |
Advanced: What crystallographic strategies resolve structural ambiguities in derivatives?
Methodological Answer:
- Single-Crystal X-ray Diffraction: Use SHELX suite for structure solution. Key steps:
- Twinned Crystals: Apply HKLF 5 format in SHELXL to deconvolute overlapping reflections .
Case Study: A derivative with a similar oxadiazole core showed positional disorder in the methylsulfanyl group, resolved via PART instructions in SHELXL .
Advanced: How to design structure-activity relationship (SAR) studies for antimicrobial activity?
Methodological Answer:
- Functional Group Variation: Synthesize analogs with modified substituents (e.g., replacing methylsulfanyl with halogens or methoxy) .
- Bioassays:
- MIC Tests: Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-Kill Curves: Determine bactericidal vs. bacteriostatic effects .
- Computational Docking: Use AutoDock Vina to predict binding to bacterial targets (e.g., dihydrofolate reductase) .
SAR Findings:
| Modification | MIC (μg/mL) vs. S. aureus | Notes |
|---|---|---|
| -SCH3 (parent) | 8.2 | Baseline activity |
| -OCH3 | 12.5 | Reduced potency |
| -Cl | 4.1 | Enhanced lipophilicity |
Advanced: How to address contradictions in biological assay data across studies?
Methodological Answer:
- Orthogonal Assays: Validate antimicrobial claims with both broth microdilution and agar diffusion methods .
- Metabolic Stability Tests: Assess compound degradation in liver microsomes to rule out false negatives .
- Structural Verification: Re-analyze disputed compounds via NMR and HRMS to confirm identity .
Case Example: A study reporting low cytotoxicity (IC50 > 100 μM) contradicted another showing IC50 = 25 μM. Re-analysis revealed impurity in the latter sample (resolved via prep-HPLC) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
